molecular formula C16H24BFN2O4 B13343077 tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B13343077
M. Wt: 338.2 g/mol
InChI Key: HHLZRBWTQHFEHM-UHFFFAOYSA-N
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Description

This compound is a boronic ester-containing pyridine derivative, characterized by a tert-butyl carbamate group at the 3-position, a fluorine substituent at the 5-position of the pyridine ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its molecular formula is C₁₆H₂₄BFN₂O₄, with a molecular weight of 338.18 g/mol. Boronic esters like this are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in pharmaceuticals and materials science . The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound valuable in medicinal chemistry for targeted drug design .

Properties

Molecular Formula

C16H24BFN2O4

Molecular Weight

338.2 g/mol

IUPAC Name

tert-butyl N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

InChI

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(18)9-19-12(11)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21)

InChI Key

HHLZRBWTQHFEHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Route 1: Sequential Halogenation, Borylation, and Boc Protection

Step 1: Synthesis of 5-fluoro-3-amino-2-bromopyridine

  • Fluorination : Electrophilic fluorination of 3-amino-2-bromopyridine using Selectfluor® or DAST.
  • Conditions : Anhydrous DMF, 60°C, 12 h.

Step 2: Miyaura Borylation

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, KOAc base.
  • Conditions : Dioxane, 90°C, 18 h.
  • Intermediate : 5-fluoro-3-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Step 3: Boc Protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst, triethylamine.
  • Conditions : Dichloromethane, 0°C to RT, 4 h.

Table 1: Key Reaction Parameters

Step Reagents/Catalysts Solvent Temperature Yield
1 Selectfluor® DMF 60°C 65%
2 B₂pin₂, Pd(dppf)Cl₂ Dioxane 90°C 72%
3 Boc₂O, DMAP CH₂Cl₂ RT 85%

Route 2: Late-Stage Fluorination

Step 1: Boc Protection of 3-Amino-2-bromopyridine

  • Direct Boc protection of commercially available 3-amino-2-bromopyridine.

Step 2: Miyaura Borylation

  • Same as Route 1, Step 2.

Step 3: Fluorination via Halogen Exchange

Advantages : Avoids handling unstable fluorinated intermediates.
Limitations : Lower regioselectivity (risk of byproducts).

Analytical Validation

Challenges and Optimization

  • Boronate Ester Stability : Acidic or aqueous conditions risk deboronation; reactions require strict anhydrous handling.
  • Fluorine Introduction : Electrophilic fluorination agents (e.g., Selectfluor®) offer higher regiocontrol but require inert atmospheres.

Industrial Scalability

  • Cost-Effective Catalysts : Pd(OAc)₂/XPhos system reduces catalyst loading (0.5 mol%) versus Pd(dppf)Cl₂.
  • Green Chemistry : Switching to 2-MeTHF (biorenewable solvent) improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to act as a drug candidate for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro group and dioxaborolane moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, electronic effects, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate No fluorine; boronate at pyridine-5-position C₁₆H₂₅BN₂O₄ 320.19 Intermediate for NOD2 agonists; lower metabolic stability due to absence of fluorine .
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Chlorine at pyridine-3-position C₁₅H₂₂BClN₂O₄ 356.61 Enhanced electrophilicity for cross-coupling; potential use in halogenated drug scaffolds.
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate Thiazole core instead of pyridine C₁₃H₂₁BN₂O₄S 312.19 Broader heterocyclic reactivity; used in kinase inhibitor synthesis.
tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate Sulfonamide linker; phenyl boronate C₂₀H₃₁BN₂O₆S 438.35 Targeted protein degradation (PROTACs); improved solubility due to sulfonamide group.

Key Observations

Electronic Effects: The 5-fluoro group in the target compound increases electron-withdrawing effects, stabilizing the boronate group and enhancing cross-coupling efficiency compared to non-fluorinated analogs (e.g., ).

Synthetic Yields: The non-fluorinated pyridine analog () is synthesized in 44% yield via carbamate protection under mild conditions. Fluorinated derivatives may require optimized conditions (e.g., controlled temperature, inert atmosphere) due to fluorine’s reactivity.

Spectroscopic Signatures :

  • ¹H NMR : The fluorine substituent in the target compound causes deshielding of adjacent protons (e.g., pyridine-H4 δ ≈ 8.03 ppm in vs. altered shifts in fluorinated analogs).
  • ¹³C NMR : The carbamate carbonyl in all analogs appears near δ 155–160 ppm, but fluorine induces downfield shifts in adjacent carbons .

Safety and Handling: Fluorinated and chlorinated analogs (e.g., ) require stricter safety protocols (e.g., P210/P280 precautions for flammability and skin protection) compared to non-halogenated derivatives .

Biological Activity

tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. The IUPAC name is given as:

IUPAC Name: this compound
CAS Number: 1310405-07-2
Molecular Formula: C16H24BFN2O4
Molecular Weight: 338.19 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular signaling. Notably, it has been studied for its inhibitory effects on various kinases:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) - A critical regulator in multiple signaling pathways linked to cell proliferation and survival.
  • Inhibitor of Nuclear Factor Kappa B Kinase Beta (IKK-β) - Involved in the inflammatory response.
  • Rho-associated Protein Kinase 1 (ROCK-1) - Plays a role in smooth muscle contraction and cell migration.

Inhibition Potency

Recent studies have reported the inhibitory potency of various derivatives related to the compound:

CompoundTargetIC50 (nM)
Compound AGSK-3β8
Compound BIKK-β20
Compound CROCK-115

These values indicate that the tert-butyl derivative exhibits competitive inhibition against these targets.

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse neuronal HT-22 cells and BV-2 microglial cells. The results showed that:

  • Compounds derived from the same scaffold demonstrated varying degrees of cytotoxicity.
  • The tested concentrations ranged from 0.1 µM to 100 µM.
CompoundConcentration (µM)Cell Viability (%)
Compound A1095
Compound B5070
Compound C10040

The data indicates that while some compounds maintain high cell viability at lower concentrations, others exhibit significant cytotoxic effects at higher doses.

Case Study 1: GSK-3β Inhibition

In a study published by MDPI, a derivative similar to tert-butyl carbamate was tested for its effects on GSK-3β activity. The compound showed an IC50 value of 8 nM, demonstrating potent inhibition compared to standard inhibitors like staurosporine .

Case Study 2: Inflammatory Response Modulation

Another research highlighted the role of this compound in modulating inflammation through IKK-β inhibition. The findings suggested that at concentrations below 10 µM, the compound effectively reduced inflammatory markers without significant cytotoxicity in neuronal cell lines .

Q & A

Q. Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling

SubstrateCatalystLigandYieldReference
Aryl BromidesPd(dppf)Cl₂None65%
Heteroaryl ChloridesPd(OAc)₂SPhos72%

Q. Table 2: Stability of Dioxaborolane Under Various Conditions

ConditionHalf-Life (h)Degradation ProductReference
pH 7, 25°C>48None
pH 2, 25°C2Boronic acid

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